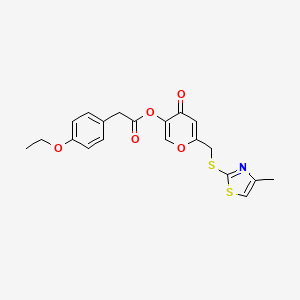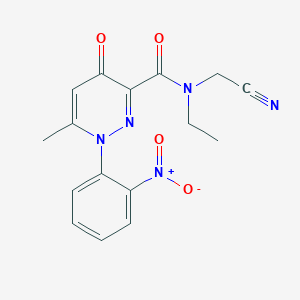![molecular formula C21H20N2O4S B2438299 (Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 942011-68-9](/img/structure/B2438299.png)
(Z)-3,4,5-trimethoxy-N-(6-methyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The compound contains a conjugated system, which could have implications for its electronic properties. The presence of the methoxy groups could influence the compound’s solubility and reactivity .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the propargyl group could participate in Sonogashira cross-coupling reactions .Physical And Chemical Properties Analysis
Based on the structure, the compound is likely to be a solid at room temperature. The presence of the methoxy groups could increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Structure
- A study by Saeed and Rafique (2013) discusses the efficient synthesis of a series of novel N-(3-(2-benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene) substituted benzamides, which are structurally related to the compound . These compounds were synthesized through a heterocyclization process, highlighting the chemical versatility and potential for diverse applications of such compounds (Saeed & Rafique, 2013).
Anticancer Activity
- Ravinaik et al. (2021) designed and synthesized a series of substituted benzamides, including structures similar to the compound , and evaluated them for anticancer activity. These compounds showed promising results against various cancer cell lines, indicating the potential use of such compounds in cancer research (Ravinaik et al., 2021).
Gelation Behavior and Non-Covalent Interactions
- Yadav and Ballabh (2020) synthesized a series of N-(thiazol-2-yl) benzamide derivatives and investigated their gelation behavior. This study provides insights into the role of non-covalent interactions in such compounds, which could be relevant for applications in material science and nanotechnology (Yadav & Ballabh, 2020).
Microwave Promoted Synthesis
- Another study by Saeed (2009) explores the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. This study highlights the efficiency and environmental benefits of microwave-assisted synthesis, which could be applied to the synthesis of similar compounds (Saeed, 2009).
Antimicrobial Evaluation
- A study conducted by Chawla (2016) on thiazole derivatives, closely related to the compound of interest, revealed significant antimicrobial activity. This suggests the potential of such compounds in developing new antimicrobial agents (Chawla, 2016).
Chemosensors for Cyanide Anions
- Wang et al. (2015) synthesized coumarin benzothiazole derivatives, demonstrating their ability to act as chemosensors for cyanide anions. This points to the potential application of similar compounds in environmental monitoring and analytical chemistry (Wang et al., 2015).
Wirkmechanismus
Target of Action
Compounds containing theTrimethoxyphenyl (TMP) group, which is present in this compound, have been known to effectively inhibit targets such as tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Mode of Action
These compounds often work by binding to their targets and inhibiting their function, leading to various downstream effects .
Biochemical Pathways
Given the known targets of tmp-containing compounds, it can be inferred that this compound may affect pathways related to cell growth and proliferation, oxidative stress response, and signal transduction .
Result of Action
Given the known targets of tmp-containing compounds, it can be inferred that this compound may have potential anti-cancer, anti-fungal, anti-bacterial, and antiviral effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-6-9-23-15-8-7-13(2)10-18(15)28-21(23)22-20(24)14-11-16(25-3)19(27-5)17(12-14)26-4/h1,7-8,10-12H,9H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEUGTERYJHDCGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)S2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-2-[(E)-phenyldiazenyl]phenol](/img/structure/B2438220.png)
![(2,5-Dihydroxypyrrol-1-yl) 2-[bis[2-[tert-butyl(dimethyl)silyl]oxyethyl]amino]acetate](/img/structure/B2438221.png)
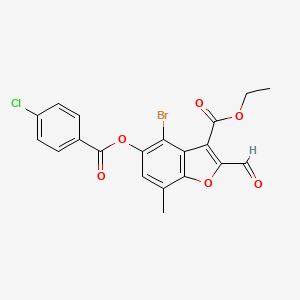
![6-(2-(4-chlorophenyl)-2-oxoethyl)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2438223.png)
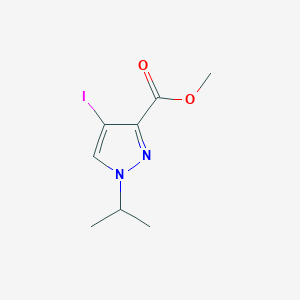
![2-[(4-fluorophenyl)methyl]-1H-1,3-benzodiazol-5-amine dihydrochloride](/img/structure/B2438225.png)

![N-[4-(1-pyrrolidinyl)phenyl]pentanamide](/img/structure/B2438227.png)
amine](/img/structure/B2438228.png)
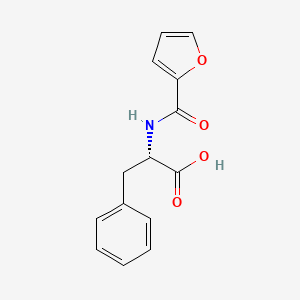
![N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2438232.png)

